molecular formula C15H18ClNO3 B4109736 1-methyl-4-piperidinyl 1-benzofuran-2-carboxylate hydrochloride

1-methyl-4-piperidinyl 1-benzofuran-2-carboxylate hydrochloride

Cat. No. B4109736
M. Wt: 295.76 g/mol
InChI Key: YTVWREABQXVVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-piperidinyl 1-benzofuran-2-carboxylate hydrochloride, also known as MPBC or GBR 12909, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. This property makes it a valuable tool for scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of 1-methyl-4-piperidinyl 1-benzofuran-2-carboxylate hydrochloride involves its ability to bind to and inhibit the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this process, 1-methyl-4-piperidinyl 1-benzofuran-2-carboxylate hydrochloride increases the levels of dopamine in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
1-methyl-4-piperidinyl 1-benzofuran-2-carboxylate hydrochloride has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, enhanced reward-seeking behavior, and improved cognitive function. It has also been shown to have neuroprotective effects and to promote the survival of dopamine neurons in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-methyl-4-piperidinyl 1-benzofuran-2-carboxylate hydrochloride is its selectivity for the dopamine transporter, which means that it has fewer off-target effects than other dopamine-modulating compounds. This makes it a valuable tool for studying the role of dopamine in behavior and cognition. However, its potency and potential for abuse also make it a controlled substance, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 1-methyl-4-piperidinyl 1-benzofuran-2-carboxylate hydrochloride, including its use in the development of new treatments for Parkinson's disease and other dopamine-related disorders. It may also have applications in the treatment of addiction and depression, although further research is needed to explore these possibilities. Additionally, studies of the long-term effects of 1-methyl-4-piperidinyl 1-benzofuran-2-carboxylate hydrochloride on dopamine neurotransmission and behavior could shed light on the underlying mechanisms of addiction and other neurological disorders.

Scientific Research Applications

1-methyl-4-piperidinyl 1-benzofuran-2-carboxylate hydrochloride has been extensively studied for its effects on dopamine neurotransmission and its potential therapeutic applications. It has been shown to increase dopamine release and inhibit dopamine reuptake, which can have a range of effects on behavior and cognition. 1-methyl-4-piperidinyl 1-benzofuran-2-carboxylate hydrochloride has been used in studies of drug addiction, depression, and Parkinson's disease, among other conditions.

properties

IUPAC Name

(1-methylpiperidin-4-yl) 1-benzofuran-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3.ClH/c1-16-8-6-12(7-9-16)18-15(17)14-10-11-4-2-3-5-13(11)19-14;/h2-5,10,12H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVWREABQXVVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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